(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline moiety linked to a thiazolidinone ring via a methylene bridge, with additional functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Derivative: The starting material, 2-chloroquinoline, undergoes nucleophilic substitution with morpholine to yield 2-morpholinoquinoline.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of 3-propyl-2-thioxothiazolidin-4-one with an appropriate aldehyde or ketone under basic conditions.
Coupling Reaction: The final step involves the condensation of the 2-morpholinoquinoline derivative with the thiazolidinone intermediate in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Reduced quinoline derivatives and thiazolidinone ring-opened products.
Substitution: Alkylated, acylated, or sulfonylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties enable the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with protein thiols. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((2-piperidinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
- (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-oxo-thiazolidin-4-one
Uniqueness
(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the morpholino group enhances its solubility and bioavailability, while the thioxothiazolidinone ring provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h3-6,12-13H,2,7-11H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDRWORYZANCW-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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